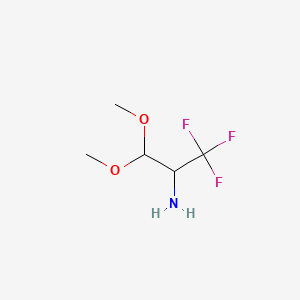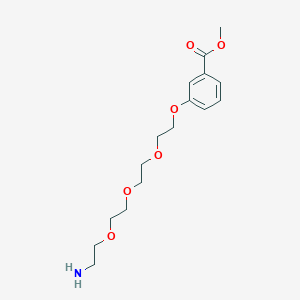
3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt is a complex organic compound with the molecular formula C18H25F3NO7 and a molecular weight of 424.39 g/mol . This compound is primarily used in proteomics research and is known for its solubility in dimethylformamide, ethanol, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt involves multiple steps. The starting material is typically benzoic acid, which undergoes esterification to form benzoic acid methyl ester. This ester is then subjected to a series of etherification reactions with 3,6,9-trioxaundecanol to introduce the trioxaundecanoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvents like dimethylformamide, ethanol, and methanol are used to dissolve the reactants and facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with proteins, facilitating its binding to active sites. The trioxaundecanoxy group enhances its solubility and stability, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Methyl Ester: A simpler ester derivative of benzoic acid.
3-Amino Benzoic Acid Methyl Ester: Contains an amino group but lacks the trioxaundecanoxy group.
3-(Methylamino)benzoic Acid: Contains a methylamino group instead of the trioxaundecanoxy group.
Uniqueness
3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trioxaundecanoxy group enhances its solubility and stability, making it more versatile in various applications compared to its simpler counterparts .
Properties
Molecular Formula |
C16H25NO6 |
|---|---|
Molecular Weight |
327.37 g/mol |
IUPAC Name |
methyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C16H25NO6/c1-19-16(18)14-3-2-4-15(13-14)23-12-11-22-10-9-21-8-7-20-6-5-17/h2-4,13H,5-12,17H2,1H3 |
InChI Key |
XXYBOBZFQAXJAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


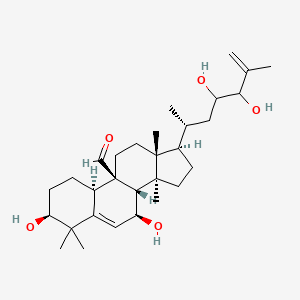


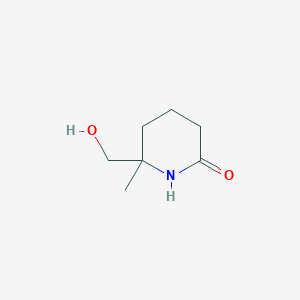
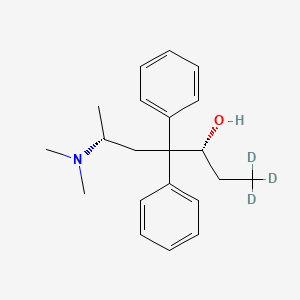
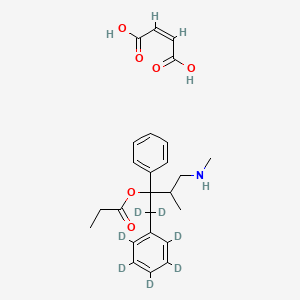
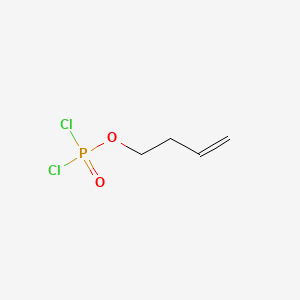

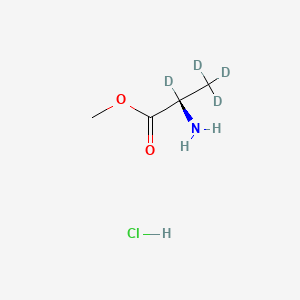
![3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B13443624.png)

![[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13443629.png)
